Imipenem and cilastatin sodium is a combination antibiotic used primarily for the treatment of severe bacterial infections. Imipenem is a broad-spectrum beta-lactam antibiotic belonging to the carbapenem class, while cilastatin is a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidneys. This combination enhances the efficacy of imipenem by prolonging its half-life and increasing its tissue penetration, making it effective against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. The drug is indicated for various infections, including pneumonia, sepsis, intra-abdominal infections, and urinary tract infections .
Imipenem and cilastatin sodium is classified as an antibacterial agent for systemic use, specifically under the ATC code J01DH51. It was first approved for clinical use in 1985 under the brand name Primaxin. The compound is typically administered intravenously or intramuscularly due to its pharmacokinetic properties, which necessitate rapid distribution in severe infections .
The synthesis of imipenem involves several steps starting from thienamycin, a naturally occurring compound produced by Streptomyces cattleya. The process includes:
Cilastatin is synthesized through a different pathway involving the derivation from heptenoic acid derivatives, followed by specific reactions that yield the active form of cilastatin sodium .
The technical details of synthesis often involve advanced organic chemistry techniques such as:
Imipenem has a complex molecular structure characterized by its bicyclic core and multiple functional groups that contribute to its antibacterial activity. Its chemical formula is with a molecular weight of approximately 317.37 g/mol.
Cilastatin sodium has a simpler structure with the formula and a molecular weight of about 403.49 g/mol.
Both compounds exhibit specific stereochemistry that is critical for their biological activity. The structural representations can be visualized using molecular modeling software or chemical drawing tools .
Imipenem functions through a series of chemical reactions that involve:
These mechanisms ensure sustained antibacterial action against susceptible organisms .
The interactions between imipenem and bacterial enzymes can be studied using techniques such as:
Imipenem exerts its antibacterial effect primarily by disrupting bacterial cell wall synthesis. This action leads to:
The combination allows for broader coverage against resistant bacterial strains .
Relevant data indicates that imipenem's half-life is significantly increased when administered with cilastatin compared to when it is given alone .
Imipenem and cilastatin sodium are utilized in clinical settings primarily for:
The drug is included on the World Health Organization's List of Essential Medicines due to its critical role in treating life-threatening infections .
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 13463-39-3
CAS No.: 52277-33-5